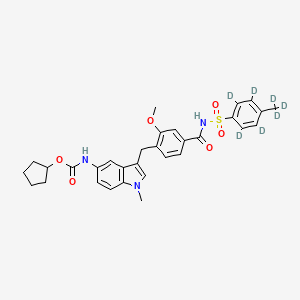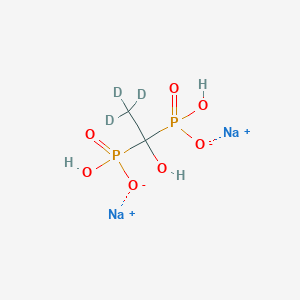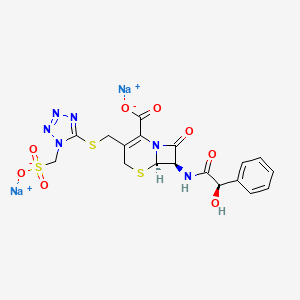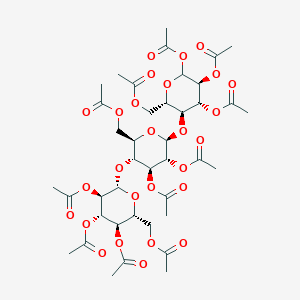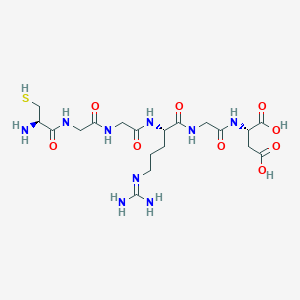
4-Chloro tideglusib-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro tideglusib-d7 is a deuterated derivative of tideglusib, a potent and irreversible small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). This compound is primarily used in scientific research to study the effects of GSK-3 inhibition in various biological processes and diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro tideglusib-d7 involves the incorporation of deuterium atoms into the tideglusib molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high purity and yield of the deuterated compound. Quality control measures are implemented to verify the incorporation of deuterium and the overall integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro tideglusib-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The chloro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs of this compound.
Scientific Research Applications
4-Chloro tideglusib-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the effects of deuterium incorporation on chemical reactivity and stability.
Biology: Investigated for its role in modulating GSK-3 activity in cellular and molecular biology studies.
Medicine: Explored for its potential therapeutic effects in diseases such as Alzheimer’s disease, progressive supranuclear palsy, and amyotrophic lateral sclerosis
Industry: Utilized in the development of novel pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
4-Chloro tideglusib-d7 exerts its effects by irreversibly inhibiting glycogen synthase kinase 3 (GSK-3). This inhibition prevents the phosphorylation of downstream targets, leading to alterations in various cellular signaling pathways. The compound’s mechanism of action involves binding to the active site of GSK-3, thereby blocking its activity and modulating processes such as cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Tideglusib: The parent compound of 4-Chloro tideglusib-d7, known for its GSK-3 inhibitory activity.
TDZD-8: Another GSK-3 inhibitor with a different chemical structure but similar biological effects.
Lithium: A well-known GSK-3 inhibitor used in the treatment of bipolar disorder.
Uniqueness
This compound is unique due to its deuterium incorporation, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties. This makes it a valuable tool for studying the effects of GSK-3 inhibition in various research contexts .
Properties
Molecular Formula |
C19H13ClN2O2S |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
2-(4-chloronaphthalen-1-yl)-4-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2,4-thiadiazolidine-3,5-dione |
InChI |
InChI=1S/C19H13ClN2O2S/c20-16-10-11-17(15-9-5-4-8-14(15)16)22-18(23)21(19(24)25-22)12-13-6-2-1-3-7-13/h1-11H,12H2/i1D,2D,3D,6D,7D,12D2 |
InChI Key |
XIJFYOWNKGNDKR-JGVLJANSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2C(=O)N(SC2=O)C3=CC=C(C4=CC=CC=C43)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=C(C4=CC=CC=C43)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


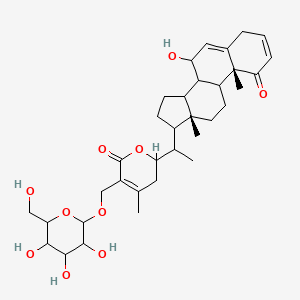
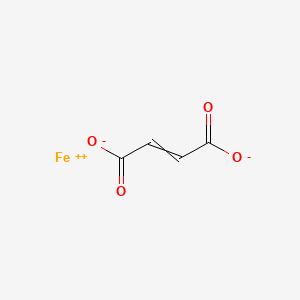
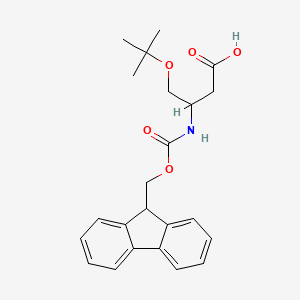
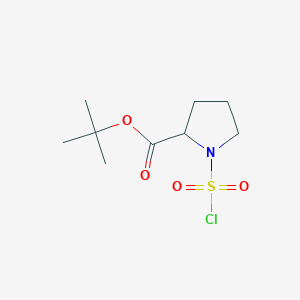
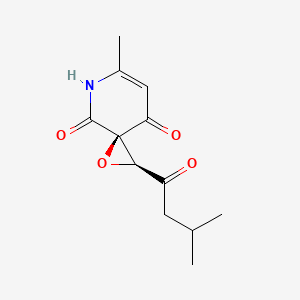
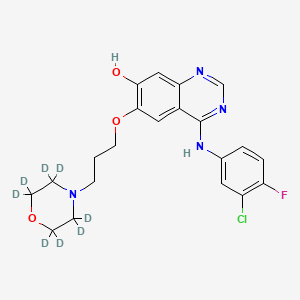
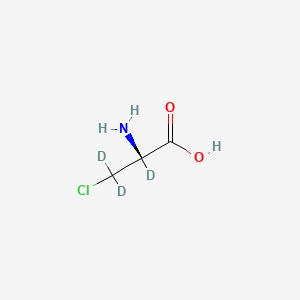
![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)

